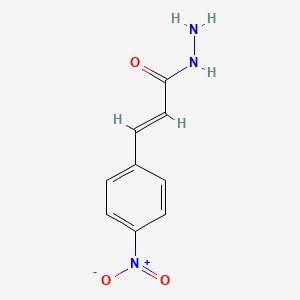
3-(4-Nitrophenyl)acrylohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Nitrophenyl)acrylohydrazide is an organic compound with the molecular formula C(_9)H(_9)N(_3)O(_3) It is characterized by the presence of a nitrophenyl group attached to an acrylohydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)acrylohydrazide typically involves the reaction of 4-nitrobenzaldehyde with hydrazine derivatives. One common method includes the following steps:
Condensation Reaction: 4-nitrobenzaldehyde is reacted with hydrazine hydrate in the presence of an acid catalyst to form 4-nitrophenylhydrazine.
Acryloylation: The resulting 4-nitrophenylhydrazine is then reacted with acryloyl chloride in the presence of a base such as triethylamine to yield this compound.
The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.
化学反应分析
Types of Reactions
3-(4-Nitrophenyl)acrylohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents such as potassium permanganate.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or nitro derivatives.
Substitution: Substituted hydrazides with different functional groups.
科学研究应用
3-(4-Nitrophenyl)acrylohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of biochemical assays and as a probe in studying enzyme activities.
Industry: The compound can be used in the production of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
作用机制
The mechanism of action of 3-(4-Nitrophenyl)acrylohydrazide depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting the enzyme’s activity. In medicinal chemistry, its mechanism may involve binding to specific molecular targets, such as receptors or enzymes, thereby modulating their function.
相似化合物的比较
3-(4-Nitrophenyl)acrylohydrazide can be compared with other similar compounds, such as:
3-(4-Nitrophenyl)propionohydrazide: Similar structure but with a propionyl group instead of an acryloyl group.
3-(4-Nitrophenyl)butyrohydrazide: Contains a butyryl group, leading to different reactivity and applications.
4-Nitrophenylhydrazine: Lacks the acryloyl group, making it less reactive in certain types of reactions.
The uniqueness of this compound lies in its acryloyl group, which imparts specific reactivity and makes it suitable for a broader range of applications compared to its analogs.
属性
分子式 |
C9H9N3O3 |
|---|---|
分子量 |
207.19 g/mol |
IUPAC 名称 |
(E)-3-(4-nitrophenyl)prop-2-enehydrazide |
InChI |
InChI=1S/C9H9N3O3/c10-11-9(13)6-3-7-1-4-8(5-2-7)12(14)15/h1-6H,10H2,(H,11,13)/b6-3+ |
InChI 键 |
NUIPZKAILAUFRD-ZZXKWVIFSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=C/C(=O)NN)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC=C1C=CC(=O)NN)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


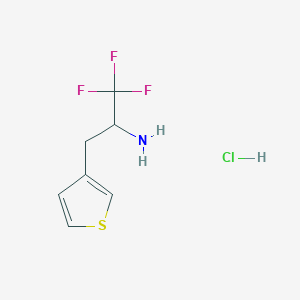
![3-[(4,6-Dimethylpyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate](/img/structure/B12865239.png)
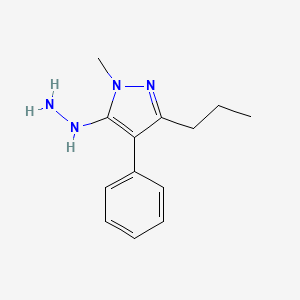
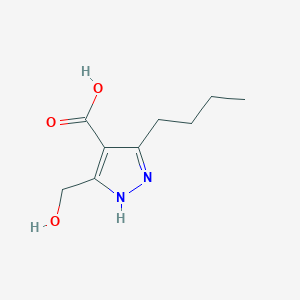
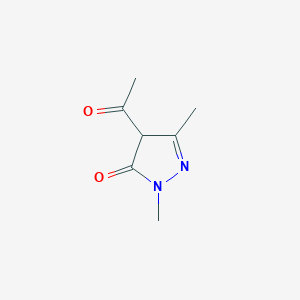
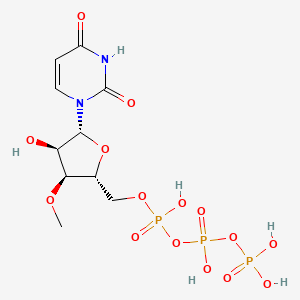
![N-Allyl-2-((3,5-dimethylisoxazol-4-yl)methoxy)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B12865269.png)

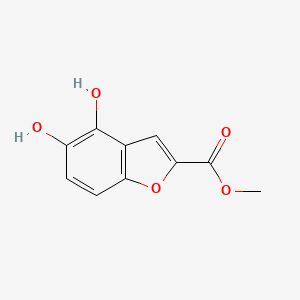
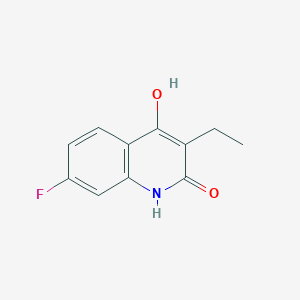
![1H-[1,2,3]Triazolo[4,5-c]pyridine-1-carboxamide](/img/structure/B12865299.png)
![1-(3'-Methyl[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12865313.png)
![4-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12865314.png)
![2-Methyl-1-(octahydro-1H-pyrrolo[3,2-c]pyridin-1-yl)propan-1-one](/img/structure/B12865320.png)
